molecular formula C16H28N2OS B12223466 1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane

1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B12223466
M. Wt: 296.5 g/mol
InChI Key: LZISNFXTQIFGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a thian ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopentanecarbonyl Group: This can be achieved through the reaction of cyclopentanone with a suitable acylating agent under acidic or basic conditions.

    Introduction of the Thian Ring: The thian ring can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable halogenated precursor.

    Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a diamine and a dihalide under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane has several scientific

Properties

Molecular Formula

C16H28N2OS

Molecular Weight

296.5 g/mol

IUPAC Name

cyclopentyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C16H28N2OS/c19-16(14-4-1-2-5-14)18-9-3-8-17(10-11-18)15-6-12-20-13-7-15/h14-15H,1-13H2

InChI Key

LZISNFXTQIFGCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCCN(CC2)C3CCSCC3

Origin of Product

United States

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